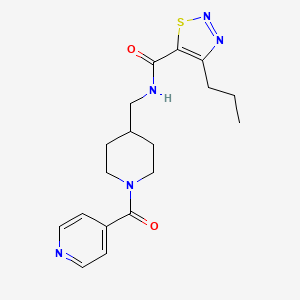

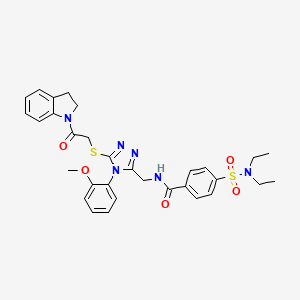

![molecular formula C21H19N5O2 B2585548 (4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(3-phenylbenzo[c]isoxazol-5-yl)methanone CAS No. 2200625-88-1](/img/structure/B2585548.png)

(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(3-phenylbenzo[c]isoxazol-5-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(3-phenylbenzo[c]isoxazol-5-yl)methanone” is a complex organic molecule. It contains a triazole ring, a piperidine ring, a phenyl group, and an isoxazole ring .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of 2-((4-(2H-benzo[d][1,2,3]triazol-2-yl)piperidin-1-yl)methyl)-5-substituted phenyl-1,3,4-oxadiazoles were synthesized by cyclization of 4-benzotriazol-2-yl-piperidin in the presence of POCl3 .Molecular Structure Analysis

The molecular structure of similar compounds has been characterized using NMR spectroscopy . The InChI code for a similar compound, 4-(2H-1,2,3-Triazol-2-yl)piperidine, is 1S/C7H12N4/c1-3-8-4-2-7(1)11-9-5-6-10-11/h5-8H,1-4H2 .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, 4-azido-1,2,3-triazoles bearing two aryl groups at positions 2 and 5 can be synthesized from highly unstable compounds that eliminate N2 .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For example, a similar compound was reported as a white powder with a melting point of 85–87°C .Scientific Research Applications

Synthesis and Structural Exploration

- Synthesis and Hirshfeld Surface Analysis : A study focused on the synthesis, structural exploration, and Hirshfeld surface analysis of a novel bioactive heterocycle related to the specified compound, emphasizing its antiproliferative activity. This work highlighted the importance of structural characterization in understanding the bioactive properties of such compounds (S. Benaka Prasad et al., 2018).

Antimicrobial and Anticonvulsant Activities

- Antimicrobial Activity : Research involving new pyridine derivatives, including structures similar to the specified compound, demonstrated variable and modest antimicrobial activity against bacteria and fungi, underscoring the potential of these compounds in developing new antimicrobials (N. Patel et al., 2011).

- Anticonvulsant Agents : A study on the design and synthesis of derivatives as sodium channel blockers and anticonvulsant agents provided evidence of significant anticonvulsant activity in a series of compounds, suggesting a possible mechanism of action through sodium channel inhibition (S. Malik & S. Khan, 2014).

Catalysis and Synthetic Methodology

- Microwave-Assisted Synthesis : An efficient catalyst- and solvent-free synthesis technique was developed for related compounds through microwave-assisted Fries rearrangement, showing the utility of innovative synthetic methods in heterocyclic chemistry (R. Moreno-Fuquen et al., 2019).

Biological and Pharmacological Evaluations

- Cytotoxic Studies and Docking Studies : The cytotoxicity and pharmacokinetic nature of similar compounds were evaluated, including binding analysis with human serum albumin to understand their potential for biological applications. These studies often involve molecular docking to elucidate interactions with biological targets (M. Govindhan et al., 2017).

Molecular Stabilities and Theoretical Studies

- Theoretical Calculations and Anticancer Activity : Detailed theoretical studies on benzimidazole derivatives bearing a 1,2,4-triazole ring as EGFR inhibitors were conducted to explore the mechanism behind their anticancer properties, highlighting the role of computational chemistry in drug discovery (A. Karayel, 2021).

Mechanism of Action

Target of Action

1,2,3-Triazoles are known to have a wide range of biological activities and good pharmacodynamic and pharmacokinetic profiles . They have been found to bind to a range of proteins . Benzoxazoles are also known for their diverse biological activities, including antimicrobial, antiviral, and anticancer effects .

Mode of Action

The mode of action of 1,2,3-triazoles often involves interactions with proteins, influencing various biological processes . Benzoxazoles can also interact with various biological targets, leading to a range of effects .

Biochemical Pathways

1,2,3-triazoles and benzoxazoles can influence a variety of pathways due to their ability to interact with multiple targets .

Result of Action

Compounds containing 1,2,3-triazole or benzoxazole moieties can have a range of effects, including antibacterial, antiviral, and anticancer activities .

Action Environment

The properties of 1,2,3-triazoles and benzoxazoles can be influenced by factors such as ph and temperature .

Safety and Hazards

Future Directions

properties

IUPAC Name |

(3-phenyl-2,1-benzoxazol-5-yl)-[4-(triazol-2-yl)piperidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N5O2/c27-21(25-12-8-17(9-13-25)26-22-10-11-23-26)16-6-7-19-18(14-16)20(28-24-19)15-4-2-1-3-5-15/h1-7,10-11,14,17H,8-9,12-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUFRMGGDWULSHU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2N=CC=N2)C(=O)C3=CC4=C(ON=C4C=C3)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

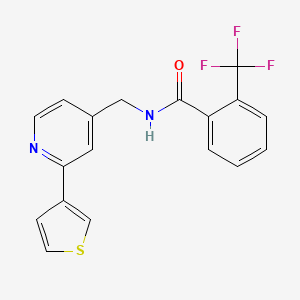

![5-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2585467.png)

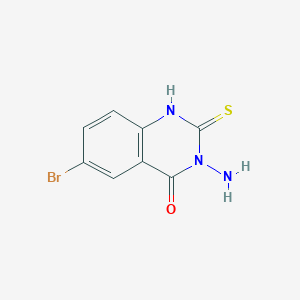

![N-[(Z)-thiophen-2-ylmethylideneamino]-2,5-bis(2,2,2-trifluoroethoxy)benzamide](/img/structure/B2585477.png)

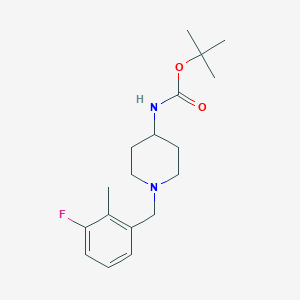

![6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine-2-carbonitrile;hydrochloride](/img/structure/B2585478.png)

![N-(4-chlorophenyl)-2-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide](/img/structure/B2585480.png)

![1-(4-bromophenyl)-3-{[3-(trifluoromethyl)benzyl]sulfanyl}-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B2585481.png)

![N-[2-[5-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]oxane-4-carboxamide](/img/structure/B2585484.png)

![3-chloro-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B2585486.png)

![5-methyl-9-(3-phenylpropyl)-3-(p-tolyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2585487.png)

![N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B2585488.png)